molecular formula C23H18BrClN2O4 B12030599 [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12030599
M. Wt: 501.8 g/mol
InChI Key: XIADTMJRPOYOPZ-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate (molecular formula: C₃₂H₂₃BrClN₂O₄) features a hydrazinylidene core linking a 4-bromo-2-methylphenol derivative and a 2-chlorobenzoate ester. Key structural attributes include:

  • Hydrazinylidene bridge: Facilitates conjugation and planarity, influencing electronic properties .
  • 2-(2-Methylphenoxy)acetyl group: Introduces steric bulk and modulates solubility via the methylphenoxy moiety .

The compound’s SMILES notation is CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl, with an InChIKey QDUREYMJPHPKPV-LGJNPRDNSA-N .

Properties

Molecular Formula

C23H18BrClN2O4

Molecular Weight

501.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H18BrClN2O4/c1-15-6-2-5-9-20(15)30-14-22(28)27-26-13-16-12-17(24)10-11-21(16)31-23(29)18-7-3-4-8-19(18)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

XIADTMJRPOYOPZ-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester linkage would yield 2-chlorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The hydrazone moiety may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hydrazinylidene Chain

Aromatic vs. Aliphatic Substituents
  • 3-Chlorobenzoyl derivative (C₂₂H₁₅BrCl₂N₂O₃): The 3-chloro substituent reduces steric hindrance compared to bromine, possibly improving synthetic yields .
Bulkier Substituents
  • Naphthoyl derivative (C₂₆H₁₈BrClN₂O₄): Incorporation of a naphthalene ring increases hydrophobicity and predicted collision cross-section (218.4 Ų for [M+H]⁺), suggesting larger molecular size and altered pharmacokinetics .

Modifications to the Benzoate Ester

Positional Isomerism
  • 3-Bromobenzoate analog (C₂₂H₁₇BrClNO₄): Shifting the bromine from the 4- to 3-position on the phenyl ring alters dipole moments and crystal packing, as evidenced by differences in melting points (e.g., 194–196°C for related compounds) .

Functional Group Additions

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituent (R) Key Properties Reference
Target Compound C₃₂H₂₃BrClN₂O₄ 2-(2-Methylphenoxy)acetyl SMILES: CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl
3-Bromobenzoyl analog C₂₃H₁₆Br₂ClN₃O₄ 3-Bromobenzoyl Avg. mass: 593.656 g/mol; ChemSpider ID: 7928346
Naphthoyl analog C₂₆H₁₈BrClN₂O₄ 2-Naphthoxyacetyl Predicted CCS (Ų): 218.4 ([M+H]⁺)
3-Bromobenzoate analog C₂₂H₁₇BrClNO₄ 3-Bromo, 2-chlorobenzoate Melting point: 194–196°C (similar derivatives)

Research Findings and Implications

  • Crystallinity : Compounds with symmetric substituents (e.g., 4-bromobenzoate) exhibit superior crystallinity, aiding structural elucidation via X-ray diffraction .
  • Solubility : Bulky substituents (e.g., naphthoyl) reduce aqueous solubility but enhance lipid membrane permeability, critical for CNS-targeting agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.